molecular formula C24H34N2O4S2 B2452847 2-ethyl-1-({5-[(2-ethylpiperidin-1-yl)sulfonyl]naphthalen-1-yl}sulfonyl)piperidine CAS No. 313960-95-1

2-ethyl-1-({5-[(2-ethylpiperidin-1-yl)sulfonyl]naphthalen-1-yl}sulfonyl)piperidine

Cat. No.: B2452847
CAS No.: 313960-95-1
M. Wt: 478.67
InChI Key: ZRTBNJBWFYBMNJ-UHFFFAOYSA-N
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Description

2-ethyl-1-({5-[(2-ethylpiperidin-1-yl)sulfonyl]naphthalen-1-yl}sulfonyl)piperidine is a complex organic compound that features a piperidine ring, a naphthyl group, and sulfonyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-({5-[(2-ethylpiperidin-1-yl)sulfonyl]naphthalen-1-yl}sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine and naphthyl intermediates. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1-({5-[(2-ethylpiperidin-1-yl)sulfonyl]naphthalen-1-yl}sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl groups or other functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the piperidine or naphthyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-ethyl-1-({5-[(2-ethylpiperidin-1-yl)sulfonyl]naphthalen-1-yl}sulfonyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-1-({5-[(2-ethylpiperidin-1-yl)sulfonyl]naphthalen-1-yl}sulfonyl)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the sulfonyl groups can form strong interactions with enzymes, potentially inhibiting their activity . The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-1-({5-[(2-ethylpiperidin-1-yl)sulfonyl]naphthalen-1-yl}sulfonyl)piperidine is unique due to its combination of a piperidine ring and a naphthyl group linked by sulfonyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

2-ethyl-1-[5-(2-ethylpiperidin-1-yl)sulfonylnaphthalen-1-yl]sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O4S2/c1-3-19-11-5-7-17-25(19)31(27,28)23-15-9-14-22-21(23)13-10-16-24(22)32(29,30)26-18-8-6-12-20(26)4-2/h9-10,13-16,19-20H,3-8,11-12,17-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTBNJBWFYBMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CCCCC4CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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